molecular formula C9H12BrN B1276768 (3-Bromobenzyl)dimethylamine CAS No. 4885-18-1

(3-Bromobenzyl)dimethylamine

Cat. No.: B1276768
CAS No.: 4885-18-1
M. Wt: 214.1 g/mol
InChI Key: NENUHAOLAJUKLM-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)dimethylamine, also known as 3BDMA, is an organic compound that is used for a variety of purposes in scientific research. It is a versatile compound that is used in a variety of biochemical and physiological experiments, as well as for synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

(3-Bromobenzyl)dimethylamine serves as an important intermediate in organic synthesis, finding applications in the fields of medicine, pesticides, and chemicals. For instance, its use in the synthesis of N,N-Dimethyl-4-nitrobenzylamine demonstrates its versatility in producing compounds with varied functional applications (Wang Ling-ya, 2015).

Catalytic Applications

This compound's derivatives are used in catalytic processes such as the aminocarbonylation of aryl bromides, highlighting its role in facilitating chemical reactions in organic chemistry. This process is crucial for producing aryl amides, which are significant in various chemical applications (Y. Wan et al., 2002).

Analytical Chemistry

In analytical chemistry, derivatives of this compound, such as N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines, are studied for their unique spectral properties. This research provides insight into the behavior of these compounds under various analytical conditions, contributing to advancements in forensic chemistry and substance identification (Ahmad J. Almalki et al., 2020).

Photodynamic Therapy

The compound's derivatives are also explored in the field of photodynamic therapy. Studies on zinc phthalocyanine substituted with derivatives of this compound show potential for cancer treatment due to their high singlet oxygen quantum yield, an essential characteristic for effective photodynamic therapy (M. Pişkin et al., 2020).

Crystallography and Material Science

Research on bis(3-bromo-4-dimethylaminobenzylidene)hydrazines demonstrates the compound's utility in crystallography and material science. Understanding the crystal structures and properties of these compounds is crucial for their application in designing new materials with specific desired properties (Samuel Guieu et al., 2013).

Safety and Hazards

The safety data sheet for “(3-Bromobenzyl)dimethylamine” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends the use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . All sources of ignition should be removed .

Properties

IUPAC Name

1-(3-bromophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENUHAOLAJUKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402118
Record name (3-BROMOBENZYL)DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4885-18-1
Record name (3-BROMOBENZYL)DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylamine (51.4 g, 1.14 mol) was reacted with 3-bromobenzyl bromide (95 g, 0.38 mol) in benzene at 5° and the mixtue was acidified with hydrochloric acid and the mixture was extracted with aqueous 3N hydrochloric acid. The aqueous extracts were made alkaline with aqueous potassium hydroxide and the oil which separated out was distilled to give 3-bromo-N,N-dimethylbenzylamine (65 g, 80%) b.p. 118°/20 mmHg.
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51.4 g
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95 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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